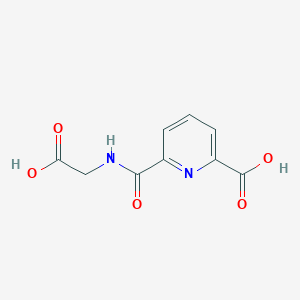

6-((Carboxymethyl)carbamoyl)picolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O5 |

|---|---|

Molecular Weight |

224.17 g/mol |

IUPAC Name |

6-(carboxymethylcarbamoyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H8N2O5/c12-7(13)4-10-8(14)5-2-1-3-6(11-5)9(15)16/h1-3H,4H2,(H,10,14)(H,12,13)(H,15,16) |

InChI Key |

VOUHRQZDAJHWSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Carboxymethyl Carbamoyl Picolinic Acid and Its Derivates

Strategic Approaches to Picolinic Acid Scaffold Functionalization

The construction of 6-((carboxymethyl)carbamoyl)picolinic acid and its derivatives relies on the selective modification of the picolinic acid core. The primary challenge lies in achieving regioselective functionalization and ensuring the stability of the introduced moieties under various reaction conditions.

Amidation Reactions and Carboxylic Acid Coupling Strategies

The formation of the amide bond between the 6-carboxylic acid group of a picolinic acid derivative and the amino group of a glycine (B1666218) equivalent is a crucial step in the synthesis of the target molecule. Standard peptide coupling reagents are often employed to facilitate this reaction. For instance, coupling picolinic acid with N-alkylanilines can be achieved to produce a range of mono- and bis-amides in good to moderate yields. nih.govnih.gov The reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ is a common activation method. nih.govnih.gov This activated species can then react with an appropriate amine.

In a general procedure, thionyl chloride is added to picolinic acid, and the resulting suspension is refluxed. nih.gov The excess thionyl chloride is removed in vacuo, and the resulting acid chloride is dissolved in a dry solvent like dichloromethane (B109758) (DCM). This solution is then cooled and reacted with the desired amine in the presence of a base such as triethylamine. nih.gov

An alternative to the use of thionyl chloride involves diimide-mediated peptide coupling reagents. nih.gov These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to form amide bonds. However, in the case of picolinic acid, DCC coupling can sometimes be hampered by the rearrangement of the intermediate O-acylureas to N-acylureas. nih.gov

Esterification and Subsequent Hydrolysis Pathways in Derivative Synthesis

Esterification of the carboxylic acid groups is a common strategy to protect them during other synthetic transformations or to improve the solubility and handling of the intermediates. For example, picolinic acid can be converted to its methyl ester by refluxing with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid. umsl.edu Similarly, ethyl esters of picolinic acid derivatives can be synthesized. google.com

The hydrolysis of these esters to regenerate the carboxylic acid is typically the final step in the synthesis. This can be achieved under acidic or basic conditions. For instance, hydrolysis of a pyridine (B92270) 2-ester compound can be carried out by dissolving it in a solvent like methanol, ethanol (B145695), or tetrahydrofuran (B95107) and adding an alkaline solution such as sodium hydroxide, lithium hydroxide, or potassium hydroxide. google.com The reaction progress is monitored, and upon completion, the pH is adjusted with an acid to precipitate the picolinic acid derivative. google.com The hydrolysis of certain ester derivatives can be sensitive to the reaction conditions; for example, some sulfate (B86663) esters of hydroxypicolinic acids are extraordinarily sensitive to acid-catalyzed hydrolysis. nih.gov The choice of hydrolysis conditions is therefore critical to avoid unwanted side reactions and ensure a high yield of the final product.

The table below summarizes typical conditions for the esterification and hydrolysis of picolinic acid derivatives.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Esterification | Picolinic acid, Methanol, conc. H₂SO₄, Reflux | Methyl picolinate (B1231196) | - | umsl.edu |

| Esterification | Picolinic acid, Thionyl chloride, Methanol/Toluene | Methyl picolinate | - | umsl.edu |

| Hydrolysis | Pyridine 2-ester, NaOH/LiOH/KOH in MeOH/EtOH/THF, then acid | Picolinic acid derivative | - | google.com |

| Hydrolysis | Dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate, Acidification | 3,6-dihydroxypicolinic acid | - | nih.gov |

Palladium-Catalyzed Cross-Coupling Methods for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the structural diversification of the picolinic acid scaffold, allowing for the introduction of various substituents onto the pyridine ring. rsc.org These reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, enable the formation of carbon-carbon bonds under relatively mild conditions. mdpi.com

For instance, a catalytic method for the decarboxylative coupling of 2-(azaaryl)carboxylates with aryl halides has been developed, mediated by a system catalytic in both palladium and copper. nih.gov This method avoids the need for stoichiometric amounts of organometallic reagents. The reaction likely proceeds through a decarboxylative cupration of the arylcarboxylate, followed by transmetallation to palladium and reductive elimination to furnish the coupled product. nih.gov

The Suzuki cross-coupling reaction, which couples an aryl halide with an organoboron compound, is widely used to synthesize unsymmetrical biaryl derivatives. mdpi.com Microwave-assisted palladium-catalyzed cross-coupling reactions have been shown to accelerate reaction times and improve yields. mdpi.com The choice of palladium source, ligands, and reaction conditions is crucial for the success of these coupling reactions. For example, palladium(II) iodide and cuprous oxide have been found to be effective for the decarboxylative cross-coupling of picolinic acid with aryl halides. nih.gov

Development and Exploration of Novel Sublibraries based on Picolinic Acid Scaffolds

The picolinic acid scaffold serves as a versatile starting point for the generation of diverse small molecule libraries for drug discovery and other applications. proquest.com By applying the synthetic methodologies described above, researchers can systematically modify the picolinic acid core to create sublibraries of related compounds. These libraries can then be screened for desired biological activities.

For example, a series of picolinic acid derivatives were synthesized as part of a medicinal chemistry program aimed at developing anti-parasitic agents. proquest.com These efforts involved structural refinements to adjust physicochemical properties, leading to second-generation picolinic acid derivatives with improved in vitro and in vivo efficacy. proquest.com The development of such libraries often involves a combination of synthetic strategies, including the introduction of diverse substituents through cross-coupling reactions and the modification of the carboxylic acid groups via amidation and esterification.

Advanced Synthetic Techniques for Optimized Yield and Purity

To improve the efficiency and sustainability of synthesizing picolinic acid derivatives, advanced synthetic techniques are being explored. One such approach involves the use of novel heterogeneous catalysts. For instance, a metal-organic framework (MOF), UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been developed as a reusable catalyst for the one-pot synthesis of picolinate and picolinic acid derivatives. nih.govresearchgate.net This reaction proceeds via a cooperative anomeric-based oxidation mechanism at ambient temperature in ethanol, offering an environmentally friendly pathway. nih.gov

The optimization of reaction conditions, including the choice of solvent, temperature, and catalyst loading, is critical for maximizing yield and purity. In the synthesis of picolinate and picolinic acid derivatives using the UiO-66(Zr) catalyst, ethanol was found to be the optimal solvent, and the reaction proceeded efficiently at ambient temperature. nih.gov The catalyst could also be recycled and reused multiple times without a significant loss of activity. nih.gov

Microwave-assisted synthesis is another advanced technique that has been successfully applied to palladium-catalyzed cross-coupling reactions of picolinic acid derivatives. mdpi.com Microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods.

The table below highlights some advanced synthetic techniques and their impact on the synthesis of picolinic acid derivatives.

| Technique | Catalyst/Method | Key Advantages | Application | Reference |

| Heterogeneous Catalysis | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Reusable catalyst, mild conditions, high yields | One-pot synthesis of picolinate and picolinic acid derivatives | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Palladium catalysts | Reduced reaction times, improved yields | Suzuki, Heck, and Negishi cross-coupling reactions | mdpi.com |

| Decarboxylative Cross-Coupling | Palladium and Copper co-catalysis | Avoids pre-functionalized organometallic reagents | Coupling of picolinic acid with aryl halides | nih.gov |

Structure Activity Relationship Sar Investigations of 6 Carboxymethyl Carbamoyl Picolinic Acid Analogues

Elucidating Structural Determinants for Enhanced Enzyme Inhibitory Potency

The potency of enzyme inhibitors derived from the picolinic acid scaffold is highly dependent on their molecular structure. nih.gov Key determinants include the spatial arrangement of functional groups and the electronic properties of the core heterocyclic ring.

The presence and position of carboxylate groups are critical for the biological activity of many enzyme inhibitors. In the context of picolinic acid derivatives, the carboxylic acid moiety is often essential for binding to the active site of the target enzyme. For instance, in the inhibition of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), the picolinic acid portion of an inhibitor was found to coordinate directly with a metal ion in the active site. nih.gov

The replacement of a carboxylic acid group with other acidic moieties, such as phosphoric acid, hydroxamic acid, or a tetrazole, has been shown to significantly alter inhibitory potency against angiotensin-converting enzyme (ACE). nih.gov While these replacements can maintain some level of activity, the original carboxylate often provides the optimal interaction, highlighting its importance. nih.gov For 6-((carboxymethyl)carbamoyl)picolinic acid, the retention of both the picolinic acid carboxylate and the terminal carboxylate on the side chain is presumed to be vital for its intended biological function. The relative positioning of these two acidic groups likely plays a significant role in orienting the molecule within the enzyme's active site.

Modifications to the pyridine (B92270) ring and the linker connecting it to the side chain can have a profound impact on biological activity. The pyridine ring itself is a common feature in many biologically active molecules and approved drugs due to its diverse chemical properties. nih.govijnrd.org

Studies on various picolinamide (B142947) derivatives have shown that the nature and position of substituents on the pyridine ring significantly influence their inhibitory activity and selectivity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, the introduction of chloro or amino groups on the pyridine ring of picolinic acid derivatives has been a key strategy in the development of synthetic auxin herbicides. nih.govmdpi.com

SAR Analysis for Specific Agrochemical Applications, e.g., Herbicidal Efficacy

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. nih.govnih.gov The SAR for this application has been extensively studied to develop potent and selective herbicides. A general finding is that the introduction of a pyrazolyl or an indazolyl group at the 6-position of the picolinic acid core can lead to potent herbicidal activity. nih.govnih.gov

In a study of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, it was found that the type of substituent on the aryl ring attached to the pyrazole (B372694) had a significant effect on herbicidal activity against Arabidopsis thaliana. nih.gov

| Compound | Substituent (R) on Aryl Ring | IC50 (µM) for A. thaliana Root Growth Inhibition |

| V-1 | 4-F | 0.054 |

| V-7 | 2,4-di-F | 0.004 |

| V-8 | 2,4-di-Cl | 0.061 |

| Picloram | - | 0.23 |

| Halauxifen-methyl (B1255740) | - | 0.18 |

| Data sourced from a study on novel picolinic acid-based herbicides. nih.gov |

These findings indicate that electron-withdrawing groups, particularly fluorine at the 2 and 4 positions of the aryl ring, can dramatically increase herbicidal potency. nih.gov Molecular docking studies suggested that these potent analogues bind more effectively to the auxin-signaling F-box protein 5 (AFB5) receptor. nih.gov Further research on 6-indazolyl-2-picolinic acids showed that the position of substituents on the indazole ring also influences root inhibitory activity, with substitution at the 4-position being more favorable than at the 5-position. nih.gov

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

To better understand and predict the herbicidal activity of picolinic acid analogues, quantitative structure-activity relationship (QSAR) models have been developed. nih.gov These models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity.

For a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides, a three-dimensional QSAR (3D-QSAR) model was constructed using the inhibitory activity data (IC50 values) against Arabidopsis thaliana root growth. nih.gov Such models can provide valuable insights into the structural requirements for optimal activity and guide the design of new, more effective herbicides. The model can generate contour maps that indicate regions where steric bulk, electron-withdrawing, or electron-donating groups would be favorable or unfavorable for activity.

Similarly, QSAR models have been developed for other series of picolinic acid derivatives, such as those with antioxidant activity. scispace.com These models have identified key molecular descriptors, such as the number of double bonds, the presence of tertiary nitrogen atoms, and molecular polarity, that are important for activity. scispace.com The development and validation of robust QSAR models are a critical component of modern agrochemical research, enabling a more rational and efficient discovery process for new active compounds. nih.gov

Advanced Analytical and Computational Methodologies in Research on 6 Carboxymethyl Carbamoyl Picolinic Acid

Spectroscopic Characterization for Structural Elucidation

The precise chemical structure of 6-((Carboxymethyl)carbamoyl)picolinic acid is confirmed through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum, distinct signals would correspond to the protons on the pyridine (B92270) ring and the carboxymethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of each proton to its position in the molecule. For instance, variable temperature ¹H NMR experiments have been effectively used to study the solution-state dynamics, such as cis/trans isomerisation, of amide bonds in derivatives of picolinic acid. nih.govnih.gov Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms, including the carbonyl carbons of the acid and amide groups and the carbons of the pyridine ring.

Interactive Table 1: Hypothetical ¹H NMR Spectral Data for this compound

This table illustrates the type of data obtained from NMR analysis, with chemical shifts (δ) reported in parts per million (ppm). Actual values would be determined experimentally.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine Ring H | 7.5 - 8.8 | Doublet, Triplet | 3H |

| -CH₂- (Carboxymethyl) | ~4.0 | Singlet/Doublet | 2H |

| -NH- (Amide) | 8.5 - 9.5 | Broad Singlet | 1H |

| -COOH (Carboxylic Acid) | 10.0 - 13.0 | Broad Singlet | 2H |

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the compound's exact molecular weight, which serves to confirm its elemental composition. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation and providing a clear molecular ion peak. researchgate.net Tandem mass spectrometry (MS/MS) can be subsequently used to fragment the molecular ion, yielding a characteristic pattern of daughter ions that further validates the proposed structure by revealing its constituent parts. researchgate.netnih.gov This method is highly sensitive, capable of detecting analytes at very low concentrations. nih.gov

Biophysical Techniques for Quantitative Ligand-Target Interaction Analysis

To understand the biological function of this compound, it is crucial to quantify its binding affinity and kinetics with its protein targets. Biophysical techniques such as Thermal Shift Assays (TSA) are central to this analysis.

Thermal Shift Assay (TSA) , also known as differential scanning fluorimetry (DSF), is a high-throughput method used to measure the thermal stability of a protein in the presence and absence of a ligand. nih.govspringernature.com The principle is that ligand binding typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tₘ). springernature.comnih.gov The assay monitors the unfolding of the protein as temperature increases, using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. nih.govspringernature.com The change in Tₘ upon addition of this compound provides a direct measure of binding. This technique is invaluable for initial screening to identify binding partners and for optimizing conditions for more complex structural studies. springernature.com

For related picolinic acid derivatives, kinetic studies have been used to determine inhibitory constants (Ki). For example, the compound 3-[(carboxymethyl)thio]picolinic acid was identified as a competitive inhibitor of phosphoenolpyruvate (B93156) carboxykinase with a Ki value in the micromolar range, demonstrating how biophysical data can quantify the potency of these molecules. nih.gov

Interactive Table 2: Example of Thermal Shift Assay Data

This table presents hypothetical data illustrating how ligand binding increases the melting temperature (Tₘ) of a target protein.

| Sample | Ligand Concentration | Melting Temperature (Tₘ) | ΔTₘ (Tₘ with Ligand - Tₘ of Protein Alone) |

| Target Protein | 0 µM | 52.5 °C | - |

| Target Protein + Compound | 10 µM | 54.8 °C | +2.3 °C |

| Target Protein + Compound | 50 µM | 57.1 °C | +4.6 °C |

| Target Protein + Compound | 100 µM | 58.2 °C | +5.7 °C |

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique that can be used to study ligand-target interactions, particularly for systems involving metal ions. Given that picolinic acid and its derivatives are known chelating agents for metal ions like zinc and iron, EPR could be used to probe changes in the metal's coordination environment within a metalloprotein upon binding of this compound. nih.govwikipedia.org

Molecular Docking and Dynamics Simulations for Ligand-Protein Binding Mode Prediction

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into how this compound interacts with its biological targets.

Molecular Docking predicts the preferred orientation and conformation (the "pose") of the ligand when bound to the active site of a protein. The algorithm samples numerous possible poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. This allows researchers to generate hypotheses about the key interactions driving binding. For instance, docking could predict whether the picolinic acid moiety coordinates with a metal ion in the active site, a known interaction mode for related compounds. nih.gov

Molecular Dynamics (MD) Simulations build upon docking results by simulating the movement of the ligand-protein complex over time. These simulations provide a dynamic view of the binding, assessing the stability of the docked pose and revealing how the protein and ligand adapt to each other. MD can highlight the flexibility of certain regions of the complex and calculate binding free energies, offering a more quantitative prediction of binding affinity. Studies on similar molecules, like 3-[(carboxymethyl)thio]picolinic acid, have used crystallographic data to show how the picolinic acid moiety occupies one subsite while the extended carboxymethyl tail occupies a secondary cleft, a binding mode that could be explored for the title compound using MD simulations. nih.gov

Quantum Chemical Calculations for Understanding Coordination Chemistry and Electronic Structure

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. nih.gov These calculations provide a fundamental understanding of the molecule's structure, reactivity, and coordination chemistry.

By solving approximations of the Schrödinger equation, these methods can determine the molecule's electron distribution, orbital energies, and ionization potential. nih.gov This information is critical for explaining its behavior. For example, quantum chemical studies on picolinic acid derivatives have been used to correlate the electronic structure of the molecules with their physiological activity. nih.gov These calculations can predict which atoms in the molecule are most likely to act as electron donors for coordinating with metal ions, providing a theoretical basis for its chelating properties observed in biological systems. wikipedia.org Furthermore, such methods can help interpret experimental data, such as vibrational spectra from infrared spectroscopy, by predicting the frequencies of different bond vibrations. nih.gov

Application of Metabolomics Approaches for Biological Pathway Perturbation Analysis

Metabolomics involves the large-scale study of small molecules, or metabolites, within a biological system. Applying metabolomics can reveal how the introduction of this compound perturbs cellular pathways.

In a typical experiment, cells or organisms are treated with the compound, and changes in the levels of hundreds to thousands of metabolites are measured using techniques like mass spectrometry or NMR. By comparing the metabolic profile of treated samples to untreated controls, researchers can identify pathways that are significantly altered. This provides a functional readout of the compound's biological effects.

For example, the parent compound, picolinic acid, is a known catabolite of tryptophan. nih.govhmdb.ca A prospective metabolomics study identified a positive association between circulating picolinic acid levels and the risk of certain diseases, potentially linked to its role in inflammatory processes. nih.gov A similar metabolomics approach could be used to determine if this compound interacts with tryptophan metabolism or other key pathways, providing crucial clues about its mechanism of action and broader physiological impact.

Emerging Research Directions and Future Perspectives

Rational Design of Novel Picolinic Acid Derivatives with Improved Selectivity and Potency

The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize the therapeutic index of a lead compound by enhancing its efficacy and minimizing off-target effects. For picolinic acid derivatives, structure-activity relationship (SAR) studies are instrumental in guiding these design efforts. By systematically modifying the picolinic acid scaffold, researchers can elucidate the structural features crucial for potent and selective interaction with a specific biological target.

The development of novel picolinic acid derivatives often involves the strategic introduction of various substituents to modulate their physicochemical and pharmacological properties. For instance, the substitution at the 6-position of the picolinic acid ring has been a focal point of research to create compounds with unique biological activities. Studies on 6-substituted picolinic acids have shown that even minor alterations can significantly impact their therapeutic potential, such as in the development of herbicides. mdpi.comnih.gov The principles learned from these studies can be applied to the rational design of derivatives of 6-((Carboxymethyl)carbamoyl)picolinic acid to improve their selectivity and potency for human therapeutic targets. Quantum chemical calculations have also been employed to correlate the electronic structure of picolinic acid derivatives with their physiological activity, offering a predictive tool for designing new compounds with desired properties. nih.gov

The synthesis of a diverse library of analogs based on the this compound core structure is a critical step in this process. This can be achieved through various synthetic methodologies, including the coupling of picolinic acid with different amines and amino acids to explore a wide range of chemical space. nih.govnih.gov The resulting derivatives would then be subjected to rigorous biological evaluation to identify compounds with improved activity profiles.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 125686-80-8 | C9H8N2O5 | 224.17 |

| Picolinic acid | 98-98-6 | C6H5NO2 | 123.11 |

| Nicotinic acid | 59-67-6 | C6H5NO2 | 123.11 |

| Isonicotinic acid | 55-22-1 | C6H5NO2 | 123.11 |

| 3-Hydroxypicolinic acid | 874-24-8 | C6H5NO3 | 139.11 |

| 6-Hydroxypicolinic acid | 19621-92-2 | C6H5NO3 | 139.11 |

| 6-Bromopicolinic acid | 21190-87-4 | C6H4BrNO2 | 202.01 |

| 6-Methylpicolinic acid | 934-60-1 | C7H7NO2 | 137.14 |

Exploration of Uncharted Biological Roles and Therapeutic Opportunities

While the primary biological targets of many picolinic acid derivatives are well-established, there remains a vast, unexplored landscape of potential therapeutic applications. A significant area of interest is their role as inhibitors of 2-oxoglutarate (2-OG) dependent oxygenases. nih.gov This superfamily of enzymes is involved in a wide array of physiological processes, including collagen biosynthesis, fatty acid metabolism, DNA repair, and hypoxic sensing. nih.gov Notably, small-molecule inhibitors of prolyl hydroxylase domain-containing (PHD) enzymes, a subset of 2-OG oxygenases, are being developed for the treatment of renal anemia by stabilizing hypoxia-inducible factor (HIF). nih.govmedchemexpress.com The structural similarities between known 2-OG oxygenase inhibitors and this compound suggest that it and its derivatives could be promising candidates for targeting these enzymes. nih.gov

Beyond their role as enzyme inhibitors, picolinic acid and its metabolites are known to have immunomodulatory and neuroprotective effects. wikipedia.org Picolinic acid is a catabolite of tryptophan via the kynurenine (B1673888) pathway, and its levels have been shown to be altered in various inflammatory and disease states. nih.gov The exploration of the immunomodulatory properties of this compound and its derivatives could unveil novel therapeutic opportunities for a range of conditions, from autoimmune disorders to neurodegenerative diseases. Further research into the specific molecular targets and signaling pathways modulated by these compounds is warranted to fully understand their therapeutic potential.

| Compound | Target/Activity | Therapeutic Area |

| Picolinic acid derivatives | 2-Oxoglutarate dependent oxygenase inhibitors | Anemia, Inflammation, Cancer nih.gov |

| HIF prolyl hydroxylase inhibitors | Hypoxia-inducible factor (HIF) stabilization | Renal Anemia, Ischemic Injury nih.gov |

| Picolinic acid | Immunomodulatory, Neuroprotective | Inflammatory and Neurodegenerative Diseases wikipedia.org |

| 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid | Synthetic auxin herbicides | Agriculture mdpi.comnih.gov |

Integration of Multi-Omics Data for Holistic Mechanistic Insights

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, a systems-level approach is essential. The integration of multi-omics data, including genomics, proteomics, and metabolomics, can provide a holistic view of the cellular and physiological responses to these compounds. By simultaneously analyzing changes across multiple molecular layers, researchers can uncover novel mechanisms of action, identify biomarkers of efficacy and toxicity, and generate new hypotheses for further investigation. nih.govbiorxiv.org

For example, proteomic analysis can identify the specific proteins that are upregulated or downregulated in response to treatment with a picolinic acid derivative, offering clues about the pathways being modulated. Metabolomic profiling can reveal alterations in cellular metabolism, providing insights into the functional consequences of target engagement. When combined with genomic data, these multi-omics datasets can help to construct detailed models of the drug's mechanism of action, from the initial molecular interaction to the ultimate physiological outcome. This integrated approach is particularly valuable for understanding the pleiotropic effects of compounds that modulate broad-acting pathways, such as those involving 2-OG oxygenases.

Advancements in Methodological Development for High-Throughput Compound Characterization and Activity Profiling

The discovery and development of novel therapeutic agents is a resource-intensive process. Advancements in methodological development, particularly in the area of high-throughput screening (HTS), are crucial for accelerating the pace of research. HTS allows for the rapid and efficient evaluation of large libraries of compounds, enabling the identification of promising lead candidates in a timely and cost-effective manner. youtube.comnih.gov

For the characterization of this compound and its derivatives, the development of robust and sensitive high-throughput assays is a key priority. These assays can be designed to measure a variety of parameters, including enzyme inhibition, receptor binding, and cellular signaling events. For instance, biochemical assays can be used to screen for inhibitors of specific 2-OG oxygenases, while cell-based assays can provide a more physiologically relevant assessment of a compound's activity. nih.gov The use of advanced analytical techniques, such as mass spectrometry, in conjunction with HTS can provide detailed information on the potency and selectivity of each compound. nih.gov Furthermore, the development of high-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, allows for the multiparametric profiling of cellular responses, providing a rich dataset for understanding a compound's biological effects. youtube.com

Q & A

Q. What synthetic methodologies are reported for 6-((Carboxymethyl)carbamoyl)picolinic acid, and what yields are typically achieved?

The compound is synthesized via a carbamoylation reaction. In a representative procedure ( ), picolinic acid derivatives are functionalized with a carboxymethyl carbamoyl group using coupling agents in polar aprotic solvents (e.g., DMF or MeOH). The reaction is monitored by TLC, purified via flash chromatography, and yields 57% (141 mg, 0.627 mmol). Key steps include maintaining anhydrous conditions and optimizing stoichiometry of reagents like carboxymethylamine and activating agents. Post-synthesis, the product is characterized by H NMR and ESI-MS to confirm structure and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- H NMR : Resonances at δ 8.33–8.31 (m, 2H, pyridine protons), 8.18 (m, 1H), and 4.18 (s, 2H, carboxymethyl group) confirm the core structure ( ).

- ESI-MS : The observed [M-H] peak at m/z 222.99 matches the calculated m/z 223.04 for CHNO, with additional adducts (e.g., [M+Na-2H] at m/z 245.13) verifying molecular integrity .

- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA/ACN gradient) ensures purity >95% (methodology extrapolated from ) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, MeCN) enhance reactivity compared to THF or dichloromethane ().

- Temperature control : Heating to 60–80°C improves coupling efficiency but must avoid decomposition (e.g., by monitoring via in-situ IR for carbamate formation).

- Catalyst use : Lewis acids like ZnCl or DMAP can accelerate carbamoylation (methodology inferred from ’s sulfonamide synthesis). Post-reaction, rapid quenching and pH adjustment (e.g., HCl) minimize side reactions .

Q. How should researchers address discrepancies between calculated and observed spectral data?

Discrepancies in ESI-MS (e.g., m/z 222.99 vs. 223.04) may arise from isotopic abundance or ion suppression. To resolve:

- High-resolution MS (HRMS) : Use Q-TOF or Orbitrap instruments to distinguish isotopic patterns and confirm empirical formulas.

- NMR spiking : Add authentic reference standards to identify overlapping signals (e.g., pyridine protons at δ 8.3–8.1 may overlap with impurities).

- Drying protocols : Residual solvents (e.g., MeOD in H NMR samples) can shift peaks; lyophilization or azeotropic drying with toluene ensures solvent-free analysis .

Q. What strategies are effective for evaluating the compound’s bioactivity, such as metallo-β-lactamase (MBL) inhibition?

- Enzyme assays : Use purified New Delhi MBL-1 (NDM-1) in a fluorescence-based assay with nitrocefin as a substrate. Pre-incubate the enzyme with varying concentrations of the compound (0.1–100 µM) to determine IC values (methodology from ).

- Structure-activity relationship (SAR) : Compare inhibitory potency of this compound (compound 13) with analogs (e.g., compound 14, IC = 2.3 µM) to identify critical functional groups. Carboxymethyl and picolinate moieties are essential for Zn chelation in NDM-1’s active site .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis to track degradation.

- Plasma stability : Add the compound to human plasma (37°C, 1–24 hours), precipitate proteins with acetonitrile, and quantify remaining compound via LC-MS.

- Metabolite identification : Use hepatocyte microsomes + NADPH to simulate Phase I metabolism; analyze metabolites by HRMS/MS (methods adapted from ’s pharmacological guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.